molecular formula C8H20BrN B080638 Dibutylammonium bromide CAS No. 10435-44-6

Dibutylammonium bromide

Cat. No. B080638
CAS RN: 10435-44-6
M. Wt: 210.16 g/mol
InChI Key: YCGYSDWVARRPFG-UHFFFAOYSA-N
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Description

Dibutylammonium bromide is a type of ionic liquid . It is used in various processes due to its low vapor pressure, large viscosity range, chemical and thermal stability, and superior conductance even without water .


Synthesis Analysis

Dibutylammonium bromide can be synthesized based on the Brønsted-Lowry acid-neutralization reaction . The synthesis process involves a magnetic stirrer, a three-neck round-bottom flask, and a dropping funnel .


Molecular Structure Analysis

The molecular formula of Dibutylammonium bromide is C8H20BrN . It consists of a dibutylammonium group characterized by a methyl group and three methylene groups presenting typical chemical shifts for a butyl chain attached to nitrogen .


Chemical Reactions Analysis

Dibutylammonium bromide is used in different processes due to its chemical and thermal stability . It can be used as a phase transfer catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dibutylammonium bromide have been studied in the context of aqueous binary solutions . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Scientific Research Applications

  • Improper Ferroelasticity and Weak Canted Ferroelectricity : Diisobutylammonium bromide exhibits unique improper ferroelastic properties and a weak canted ferroelectricity, making it a candidate for applications in phase transitions resembling martensitic transitions (Piecha-Bisiorek et al., 2015).

  • Catalyst in Organic Synthesis : It serves as an efficient and eco-friendly catalyst for synthesizing biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, offering excellent yields and shorter reaction times (Khurana & Kumar, 2009).

  • Phase-Transfer Catalyst in Chemical Reactions : Its role as a phase-transfer catalyst in producing benzyl bromide is significant, with its solubility in benzene being a key factor influencing yield (Lee and Huang, 2002).

  • Green Catalysis in Water : Tetrabutylammonium bromide is used as a green catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, highlighting its role in environmentally benign chemistry (Mobinikhaledi & Fard, 2010).

  • Molten Salt Reaction Medium : It has been used in a molten state as a catalyst and reaction medium for dithioacetalization and oxathioacetalization of aldehydes, with the ability to be recycled for subsequent reactions (Ranu & Das, 2004).

  • CO2 Capture and Hydrate Technology : Semi-clathrates of tetrabutylammonium bromide are investigated for CO2 capture based on hydrate technology, demonstrating potential in gas separation and storage (Chazallon et al., 2014).

  • Catalysis in Ionic Liquids : Its derivatives are used in ionic liquid solvents for catalytic reactions, such as the Heck reaction, highlighting its versatility in various reaction mediums (Aslanov et al., 2008).

  • Synthesis of Organic Compounds : It acts as a catalyst in the synthesis of organic compounds like 1,3-Di-(p-cyano phenoxy) propane, demonstrating its role in organic synthesis (Yuan, 2009).

  • Nanoparticle Stabilization : Tetrabutylammonium bromide is used as a stabilizing agent during the synthesis of platinum nanoparticles, controlling nanoparticle size and preventing aggregation (Singh & Datta, 2010).

  • Heterocyclic Scaffold Synthesis : It has gained attention as a metal-free homogeneous phase-transfer catalyst, catalyzing alkylation, oxidation, reduction, and esterification processes and aiding in the synthesis of biologically promising heterocyclic scaffolds (Banik et al., 2020).

Future Directions

Dibutylammonium bromide has potential applications in the field of perovskite-based LEDs and solar cells . Its impact on the chemical and electronic structure of double-cation perovskite thin films has been studied, indicating potential future directions for research and development .

properties

IUPAC Name

dibutylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGYSDWVARRPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylammonium bromide

CAS RN

10435-44-6
Record name 1-Butanamine, N-butyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10435-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.822
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Synthesis routes and methods

Procedure details

A series of di-n-butyl ammonium salts were prepared utilizing an absolute ethanol solution of di-N-butylamine. In preparing di-n-butylammonium bromide, hydrogen bromide gas was introduced into a solution of 585 grams of di-n-butylamine in absolute ethanol until the solution was saturated. The reaction vessel was in an ice bath during the addition. The solution was then treated with ether followed by further cooling to induce crystallization. The product was isolated by filtration, washed thoroughly with ether, and dried for about 12 hours in a vacuum oven (80° C. at about 15 torr). There was obtained an 83.7% yield of di-n-butylammonium bromide, MP 295°-296.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Shimizu, S Tanaka, N Onoda-Yamamuro… - Journal of the …, 1997 - pubs.rsc.org
… Analogously, three solid phases (Phase I, II and III) were found in dibutylammonium bromide(DBABr) in the range 150È550 K and the thermal parameters are given in Table 1. …
Number of citations: 71 pubs.rsc.org
D Hétu, JE Desnoyers - Canadian journal of chemistry, 1988 - cdnsciencepub.com
… The dibutylammonium bromide (Bu2NH2Br) has been synthesized in the same way as OABr, starting with dibutylamine purchased from JT Baker Chemical. The purity of the final …
Number of citations: 5 cdnsciencepub.com
C Killeen, J Liu, HS Zijlstra, F Maass, J Piers… - Catalysis Science & …, 2023 - pubs.rsc.org
… The crude mixture was triturated with 15 mL of pentane and filtered to remove dibutylammonium bromide, and the resulting solution was concentrated in vacuo. The crude …
Number of citations: 1 pubs.rsc.org
CE Okonkwo, SZ Hussain, S Manzoor, B Naseer… - Bioresource Technology …, 2023 - Elsevier
This review discusses biomass recalcitrance, deep eutectic solvents (DESs), application of DESs in biomass fractionation and processing (delignification, cellulose dissolution and …
Number of citations: 2 www.sciencedirect.com

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